REACTION_CXSMILES
|
[OH:1][PH2:2]=[O:3].[OH2:4].[OH2:5].O.O.O.O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn]>O>[P:2]([O-:5])([O-:4])([O-:1])=[O:3].[Zn+2:14].[P:2]([O-:5])([O-:4])([O-:1])=[O:3].[Zn+2:14].[Zn+2:14] |f:1.2.3.4.5.6.7.8.9,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[PH2]=O
|
Name
|
|
Quantity
|
46.23 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
|
Name
|
Zn(NO3)26H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
Zn3(PO4)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear, colorless solution
|
Name
|
|
Type
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |